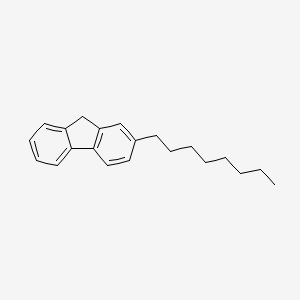

2-octyl-9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

99012-34-7 |

|---|---|

Formule moléculaire |

C21H26 |

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

2-octyl-9H-fluorene |

InChI |

InChI=1S/C21H26/c1-2-3-4-5-6-7-10-17-13-14-21-19(15-17)16-18-11-8-9-12-20(18)21/h8-9,11-15H,2-7,10,16H2,1H3 |

Clé InChI |

RNQVXNPLQNQMTF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

SMILES canonique |

CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origine du produit |

United States |

Synthetic Methodologies for 2 Octyl 9h Fluorene and Its Derivatives

Strategies for Alkylation at the 9-Position of Fluorene (B118485) Core

The methylene (B1212753) bridge at the 9-position of the fluorene molecule is flanked by two aromatic rings, rendering the protons sufficiently acidic (pKa ≈ 23 in DMSO) to be removed by a moderately strong base. The resulting fluorenyl anion is a potent nucleophile, readily reacting with electrophiles like alkyl halides to form new carbon-carbon bonds. This reactivity is the basis for the mono- and dialkylation of the fluorene core.

Mono-alkylation Approaches for 2-octyl-9H-Fluorene Precursors

Achieving selective mono-alkylation at the 9-position is essential for synthesizing certain classes of polymers and asymmetric molecules. This requires careful control of stoichiometry and reaction conditions to prevent the formation of the dialkylated product. A common strategy involves the deprotonation of a pre-functionalized fluorene, such as 2,7-dibromofluorene, followed by the addition of one equivalent of an alkylating agent.

Phase-transfer catalysis (PTC) is a particularly effective method for this transformation. ptfarm.plcrdeepjournal.org In this approach, a quaternary ammonium salt, such as tetrabutylammonium bromide, transports the hydroxide anion from an aqueous phase to an organic phase containing the fluorene derivative. This generates the fluorenyl anion in the organic phase, where it can react with the alkyl halide. For instance, the synthesis of 2,7-dibromo-9-octyl-9H-fluorene can be achieved by reacting 2,7-dibromofluorene with 1-bromooctane under PTC conditions.

Table 1: Representative Conditions for Mono-alkylation of a Fluorene Derivative

| Reactants | Base | Catalyst | Solvent | Temperature |

|---|

This method highlights how a single alkyl chain can be introduced onto a fluorene core that already possesses other functional groups, serving as a key precursor for more complex derivatives.

Dialkylation for 9,9-Dioctyl-9H-Fluorene Core Synthesis

For the majority of polyfluorene-based materials, dialkylation at the C9 position is necessary to ensure high solubility and to prevent the formation of undesirable aggregate states that can quench fluorescence. The synthesis of the 9,9-dioctyl-9H-fluorene core is a foundational step for many subsequent functionalizations.

A robust and widely used method involves the sequential deprotonation of fluorene with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with an alkyl halide. 20.210.105 The reaction is typically performed at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF). The addition of the first equivalent of n-BuLi generates the mono-anion, which reacts with octyl bromide. A second equivalent of n-BuLi then deprotonates the resulting 9-octyl-9H-fluorene, and the subsequent addition of another molecule of octyl bromide yields the desired 9,9-dioctyl-9H-fluorene. 20.210.105

Alternatively, phase-transfer catalysis can be employed for dialkylation by using an excess of both the base and the alkyl halide to drive the reaction to completion. google.com

Table 2: Typical Reaction Protocol for 9,9-Dioctyl-9H-Fluorene Synthesis

| Step | Reagent | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| 1 | Fluorene, n-Butyllithium (2.1 eq.) | THF | -78 °C | Double deprotonation at C9 |

| 2 | 1-Bromooctane (2.3 eq.) | THF | -78 °C to Room Temp. | Dialkylation |

Functionalization at 2,7-Positions for Polymerization and Further Derivatization

With the C9 position secured to provide solubility, the next critical step is the functionalization of the 2 and 7 positions. These positions are the primary sites for extending the π-conjugation of the molecule, typically through metal-catalyzed cross-coupling reactions. This requires the introduction of reactive groups, most commonly halogens or boron-containing moieties.

Halogenation (e.g., Bromination) for Coupling Reactions

Bromination is the most common method for activating the 2 and 7 positions of the 9,9-dioctyl-9H-fluorene core for polymerization. The electron-rich nature of the fluorene ring system makes it susceptible to electrophilic aromatic substitution. The reaction of 9,9-dioctyl-9H-fluorene with a suitable brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), selectively yields 2,7-dibromo-9,9-dioctyl-9H-fluorene. ossila.com

The reaction is often carried out in a chlorinated solvent like dichloromethane or chloroform. When using elemental bromine, a Lewis acid catalyst such as iron(III) bromide is sometimes employed, although the reaction can often proceed without it. The use of NBS provides a milder alternative that can offer greater control and selectivity. google.com The resulting dibrominated compound is a versatile monomer for Suzuki and Stille coupling reactions. ossila.com

Boron-Containing Precursor Synthesis (e.g., Boronic Esters)

As a complementary monomer for Suzuki polymerization, the boronic acid or boronic ester derivative of 9,9-dioctyl-9H-fluorene is required. The most common precursor is 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a stable and easily handled pinacol boronate ester. sigmaaldrich.comuni.lucymitquimica.comossila.com

This compound is synthesized from 2,7-dibromo-9,9-dioctyl-9H-fluorene. The typical procedure involves a lithium-halogen exchange, where the dibromo starting material is treated with two equivalents of n-butyllithium at very low temperatures (-78 °C) to generate a dilithio intermediate. 20.210.105 This highly reactive species is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate). 20.210.105orgsyn.org This reaction effectively replaces the bromine atoms with pinacol boronate ester groups, furnishing the desired monomer for subsequent cross-coupling reactions. 20.210.105

Introduction of Other Reactive Functional Groups (e.g., Chloromethyl)

Beyond halogenation, other functional groups can be introduced at the 2 and 7 positions to enable different types of chemical transformations. Chloromethylation is a valuable functionalization that introduces a reactive chloromethyl (-CH₂Cl) group, which can serve as a precursor for further modifications.

This transformation is typically achieved via the Blanc chloromethylation reaction. wikipedia.org In this Friedel-Crafts-type reaction, the 9,9-dioctyl-9H-fluorene substrate is treated with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). google.com The reaction introduces the chloromethyl group onto the aromatic ring. By using an excess of the reagents, it is possible to achieve disubstitution at the 2 and 7 positions, yielding 2,7-bis(chloromethyl)-9,9-dioctyl-9H-fluorene. The reactivity of the 2,7-positions of the fluorene core towards Friedel-Crafts acylation has been well-established, indicating the feasibility of this approach. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₁H₂₆ |

| 9,9-dioctyl-9H-fluorene | C₂₉H₄₂ |

| 2,7-dibromofluorene | C₁₃H₈Br₂ |

| 1-bromooctane | C₈H₁₇Br |

| 2,7-dibromo-9-octyl-9H-fluorene | C₂₁H₂₄Br₂ |

| n-butyllithium | C₄H₉Li |

| Tetrahydrofuran | C₄H₈O |

| 2,7-dibromo-9,9-dioctyl-9H-fluorene | C₂₉H₄₀Br₂ |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| Iron(III) bromide | FeBr₃ |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | C₄₁H₆₄B₂O₄ |

| 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₉H₁₉BO₃ |

| 2,7-bis(chloromethyl)-9,9-dioctyl-9H-fluorene | C₃₁H₄₄Cl₂ |

| Formaldehyde | CH₂O |

| Hydrogen chloride | HCl |

| Zinc chloride | ZnCl₂ |

Advanced Coupling and Polymerization Reactions in Fluorene Derivative Synthesis

The creation of well-defined fluorene-based materials heavily relies on a toolkit of powerful cross-coupling and polymerization reactions. These techniques facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for extending conjugation and building polymeric structures. The following sections detail several key state-of-the-art methodologies.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and tolerance of a wide range of functional groups. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is extensively used for the synthesis of polyfluorenes and their derivatives. In a typical reaction, a dibromo-fluorene monomer, such as 2,7-dibromo-9,9-dioctylfluorene, is coupled with a fluorene-diboronic acid or its ester to yield the corresponding polyfluorene. The choice of catalyst, ligands, and reaction conditions is critical to achieving high molecular weight polymers with low polydispersity. For instance, the use of palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands is common.

| Catalyst System | Monomers | Base | Solvent | Yield (%) | Mₙ (kDa) | PDI |

| Pd(OAc)₂ / P(o-tolyl)₃ | 9,9-dioctyl-2,7-dibromofluorene & 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Et₄NOH | Toluene (B28343) | >95 | 30-150 | 1.5-3.0 |

| Pd(PPh₃)₄ | 2,7-dibromo-9,9-dioctylfluorene & Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 85-95 | N/A | N/A |

This table presents typical conditions and outcomes for Suzuki-Miyaura polymerization of fluorene derivatives. Mₙ (number-average molecular weight) and PDI (polydispersity index) are key indicators of polymer chain length and distribution.

Stille Coupling Reactions

The Stille coupling reaction offers another powerful method for the synthesis of conjugated polymers, involving the palladium-catalyzed reaction between an organotin compound and an organic halide. This reaction is particularly noted for its tolerance of a wide variety of functional groups and its use in the synthesis of well-defined polymer structures. For the synthesis of fluorene-based polymers, a common approach involves the polymerization of a distannyl fluorene derivative with a dibromo-fluorene monomer. Catalysts such as Pd(PPh₃)₄ and Pd₂(dba)₃ are frequently employed. A key advantage of the Stille reaction is that the organotin reagents are often stable and can be purified by chromatography.

| Catalyst | Monomers | Solvent | Yield (%) | Mₙ (kDa) | PDI |

| Pd(PPh₃)₄ | 2,7-Dibromo-9,9-dioctylfluorene & 2,7-bis(trimethylstannyl)-9,9-dioctylfluorene | Toluene | ~90 | 15-50 | 1.8-2.5 |

| Pd₂(dba)₃ / P(o-tolyl)₃ | 2,7-Dibromo-9,9-dioctylfluorene & 2,7-bis(trimethylstannyl)-9,9-dioctylfluorene | Chlorobenzene | >95 | 20-60 | 1.7-2.3 |

This table illustrates typical parameters for Stille polycondensation of fluorene derivatives, highlighting the utility of this method in achieving high molecular weight polymers.

Sonogashira Coupling Reactions for π-Conjugated Systems

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, is instrumental in the synthesis of π-conjugated systems that incorporate alkyne units into the polymer backbone. organic-chemistry.org These "acetylenic" or "ethynylene" linkages can significantly influence the electronic and photophysical properties of the resulting materials. For fluorene-based systems, a diethynylfluorene monomer can be coupled with a dibrominated comonomer to produce alternating copolymers. The reaction is typically carried out under mild conditions with a base such as an amine, which also often serves as the solvent. organic-chemistry.org

| Catalyst System | Reactants | Base | Solvent | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | 2,7-Dibromo-9,9-didecyl-9H-fluorene & 2-methyl-3-butyn-2-ol | Et₃N | Toluene | 63 |

| Pd(PPh₃)₂Cl₂ / CuI | 9,9-Didecyl-2,7-diethynyl-9H-fluorene & 2-(5-bromothiophen-2-yl)benzothiazole | Et₃N | Toluene | 55 |

This table provides examples of Sonogashira coupling reactions used to synthesize complex fluorene derivatives, demonstrating its utility in creating diverse π-conjugated structures.

Gilch Polymerization for Poly(fluorenevinylene) Derivatives

Gilch polymerization is a key method for the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives, including poly(fluorenevinylene)s (PFVs). This reaction typically involves the polymerization of a bis(halomethyl)aryl monomer with a strong base, such as potassium tert-butoxide. For the synthesis of poly(9,9-di-n-octylfluorene-2,7-vinylene) (PFV), 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene is used as the monomer. acs.orgresearchgate.netresearchgate.net A significant advantage of Gilch polymerization is its ability to produce high molecular weight polymers. acs.orgresearchgate.netresearchgate.net The introduction of a chloromethyl group into the 9,9-di-n-octylfluorene unit is a key factor in obtaining high molecular weight PFV. acs.orgresearchgate.net

| Monomer | Base | Solvent | Mₙ (kDa) | PDI |

| 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene | Potassium tert-butoxide | THF | 222 | 2.1 |

| 2,7-bis(bromomethyl)-9,9-di-n-octylfluorene | Potassium tert-butoxide | THF | Lower Mₙ | - |

This table highlights the outcomes of Gilch polymerization for producing poly(fluorenevinylene) derivatives, emphasizing the impact of the monomer structure on the resulting polymer's molecular weight.

Copper-Catalyzed C(sp³)–H Alkylation Methods

Direct C-H functionalization represents a highly atom-economical approach to organic synthesis. Copper-catalyzed C(sp³)–H alkylation of fluorene has emerged as a valuable method for introducing alkyl groups at the 9-position. rsc.org This reaction often proceeds via a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with the fluorenyl anion, followed by reduction of the resulting intermediate. This method allows for the use of readily available alcohols as alkylating agents, with water being the only byproduct. The (NNS)CuCl complex has been shown to be an effective catalyst for the sp³ C–H alkylation of fluorene with both primary and secondary alcohols. rsc.org

| Catalyst | Fluorene Substrate | Alkylating Agent (Alcohol) | Base | Yield (%) |

| (NNS)CuCl | 9H-Fluorene | Benzyl alcohol | t-BuOK | 95 |

| (NNS)CuCl | 9H-Fluorene | 1-Octanol | t-BuOK | 85 |

| (NNS)CuCl | 9H-Fluorene | Cyclohexanol | t-BuOK | 72 |

This table showcases the versatility of copper-catalyzed C(sp³)–H alkylation of fluorene with various alcohols, demonstrating a green and efficient synthetic route.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-based methods. This approach has been successfully applied to the Suzuki polymerization of fluorene derivatives. For instance, the synthesis of poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF) can be achieved by milling 9,9-dioctylfluorene-2,7-diboronic acid with 9,9-dioctyl-2,7-dibromofluorene in the presence of a palladium catalyst and a base. This technique can produce soluble, functionalized polyfluorenes in significantly shorter reaction times compared to conventional methods.

| Polymer | Monomers | Catalyst | Milling Time (min) | Yield (%) | Mₙ (kDa) | PDI |

| PF | 9,9-dioctylfluorene-2,7-diboronic acid & 9,9-dioctyl-2,7-dibromofluorene | Pd(OAc)₂ | 30 | 51 | 8.3 | 2.1 |

| PFBT | 9,9-dioctylfluorene-2,7-diboronic acid & 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Pd(OAc)₂ | 30 | 25 | 5.6 | 1.4 |

| PFN | 9,9-dioctylfluorene-2,7-diboronic acid & 2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene | Pd(OAc)₂ | 30 | 35 | 10.2 | - |

This table summarizes the results of mechanochemical Suzuki polymerization for various fluorene-based polymers, highlighting the efficiency and solvent-free nature of this synthetic approach.

Advanced Characterization Methodologies in 2 Octyl 9h Fluorene Research

Spectroscopic Analysis of Molecular and Electronic Structures

Spectroscopy is a cornerstone in the characterization of organic molecules. By probing how compounds like 2-octyl-9H-fluorene interact with different forms of electromagnetic radiation, researchers can deduce critical information about their molecular framework and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds. For this compound, ¹H-NMR and ¹³C-NMR provide unambiguous evidence of its constitution by mapping the chemical environments of its hydrogen and carbon atoms, respectively.

In a typical ¹H-NMR spectrum of a fluorene (B118485) derivative, the aromatic protons of the fluorene core resonate in the downfield region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns are dictated by the substitution on the aromatic rings. The protons of the octyl chain appear in the upfield region (approximately 0.8 to 2.7 ppm). The methylene (B1212753) protons (CH₂) at the C9 position of the fluorene ring typically show a characteristic singlet around 3.9 ppm. bmrb.io

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The fluorene core presents several distinct signals for its 13 carbon atoms, with quaternary carbons appearing at different chemical shifts than protonated carbons. For the parent fluorene, aromatic carbons appear between approximately 120 and 143 ppm, while the C9 carbon is observed around 37 ppm. bmrb.iochemicalbook.com The introduction of the octyl group at the C2 position induces slight shifts in the signals of the nearby aromatic carbons.

Table 1: Representative NMR Data for Fluorene Derivatives Note: Data for the parent compound fluorene and a related dialkyl-substituted fluorene are provided for comparative purposes, as specific high-resolution spectra for this compound are not widely published.

| Compound | Technique | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Fluorene | ¹H-NMR (in CDCl₃) | Aromatic H: 7.2-7.8 ppm; Methylene H (C9): ~3.9 ppm | bmrb.io |

| Fluorene | ¹³C-NMR (in CDCl₃) | Aromatic C: 119-143 ppm; Methylene C (C9): ~37.0 ppm | bmrb.iochemicalbook.com |

| 9,9-didecyl-2,7-diethynyl-9H-fluorene | ¹H-NMR (in CDCl₃) | Aromatic H: 7.4-7.7 ppm; Alkynyl H: 3.15 ppm; Alkyl H: 0.5-2.0 ppm | nih.gov |

| 9,9-didecyl-2,7-diethynyl-9H-fluorene | ¹³C-NMR (in CDCl₃) | Aromatic C: 119-151 ppm; Alkynyl C: 77-85 ppm; Alkyl C: 14-40 ppm | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the primary electronic transitions of interest are π → π* transitions.

The parent fluorene molecule exhibits characteristic absorption peaks in the UV region. nih.govnist.gov The introduction of an octyl group at the C2 position is expected to have a minimal effect on the position of the main absorption bands, as alkyl groups are not strong chromophores. However, in studies of poly(9,9-di-n-octylfluorene) (PFO), a polymer composed of repeating octyl-substituted fluorene units, the absorption maximum is observed around 380-390 nm in solution. arxiv.org20.210.105 This absorption is attributed to the π → π* transition of the conjugated polymer backbone. The position of this peak can be influenced by the conformation of the polymer chain and the surrounding environment. 20.210.105

Table 2: Representative UV-Vis Absorption Data for Fluorene-Based Materials

| Material | Solvent/State | Absorption Maxima (λmax, nm) | Attributed Transition | Reference |

|---|---|---|---|---|

| Fluorene | Not Specified | ~260, ~290, ~300 | π → π | researchgate.net |

| Poly(9,9-di-n-octylfluorene) (PFO) | Film | 379 | π → π | 20.210.105 |

| Fluorene-based Copolymers | THF / CH₂Cl₂ | 350-400 | π → π* | researchgate.net |

Photoluminescence (PL) spectroscopy analyzes the light emitted by a substance after it has absorbed photons. For fluorescent materials like this compound, PL spectroscopy provides insight into the relaxation pathways of excited electronic states and the material's emission color and efficiency.

Fluorene and its derivatives are known for their strong blue fluorescence. researchgate.net In studies on poly(9,9-di-n-octylfluorene), the emission spectrum typically shows well-resolved vibronic structures with a primary emission peak (the 0-0 transition) around 420-440 nm. arxiv.org However, the emission characteristics can be complex. A common feature in the PL spectra of polyfluorenes is the appearance of a broad, lower-energy emission band around 520-530 nm. 20.210.105 This band is often attributed to the formation of "excimers"—excited-state dimers that form between polymer chains—or aggregates, which can be influenced by processing conditions and temperature. 20.210.105

Table 3: Representative Photoluminescence (PL) Emission Data for Fluorene Derivatives

| Material | State | Key Emission Peaks (nm) | Notes | Reference |

|---|---|---|---|---|

| Poly(9,9-di-n-octylfluorene) (PFO) | Film | ~439, 465, 500 | Vibronic progression of the primary blue emission. | arxiv.org |

| Poly(9,9-di-n-octylfluorene) (PFO) | Film | ~520 | Broad peak attributed to excimer/aggregate emission. | 20.210.105 |

| Fluorene-based Dyes | Hexane | - | High fluorescent quantum yields (0.86-0.98) reported. | nih.gov |

Photoelectron spectroscopy (PES) is a powerful technique for determining the ionization potentials of molecules, which correspond to the energies of their molecular orbitals. By irradiating a sample with high-energy photons (e.g., from a He(I) source), electrons are ejected, and their kinetic energies are measured. The ionization potential is then calculated from the difference between the photon energy and the measured kinetic energy of the ejected electron.

A detailed study of the He(I) photoelectron spectra of fluorene and its analogues has allowed for the assignment of ionizations arising from the π-electron system. researchgate.net This analysis provides experimental values for the energies of the highest occupied molecular orbitals (HOMOs). Such data is crucial for understanding the electronic structure and for designing materials for applications in organic electronics, where the alignment of energy levels is critical for device performance. While a specific value for this compound is not cited, the ionization energy for the parent fluorene is well-established, and the effect of the alkyl substituent can be predicted to be a slight lowering of the ionization potential. For instance, new values for the adiabatic ionization energies of related dihydro-polycyclic aromatic hydrocarbons like 1,2-dihydronaphthalene (B1214177) and 9,10-dihydroanthracene (B76342) have been reported as 8.010 ± 0.010 eV and 8.335 ± 0.010 eV, respectively. researchgate.net

Electrochemical Characterization for Energy Level Determination

Electrochemical methods provide an alternative and complementary approach to spectroscopic techniques for determining the frontier molecular orbital (HOMO and LUMO) energy levels of organic molecules.

Cyclic Voltammetry (CV) is the most common electrochemical technique used for this purpose. In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The potential at which a molecule is oxidized (loses an electron) or reduced (gains an electron) is recorded.

The onset potential of the first oxidation wave (E_ox) is related to the energy of the HOMO, while the onset potential of the first reduction wave (E_red) is related to the energy of the LUMO. rsc.orgresearchgate.net These potentials are typically measured relative to a reference electrode or an internal standard like ferrocene/ferrocenium (Fc/Fc⁺). researchgate.netstackexchange.com The energy levels can then be estimated using empirical formulas. rsc.orgrsc.org

For fluorene-based materials, CV measurements allow for the direct probing of their redox behavior and the calculation of their energy gaps (E_g = E_LUMO - E_HOMO). This information is vital for predicting the charge injection and transport properties of the material in an electronic device.

Table 4: Representative Electrochemical Data for Organic Materials Note: This table illustrates typical values and the methodology for calculating HOMO/LUMO levels from CV data.

| Parameter | Method of Determination | Typical Value / Formula | Reference |

|---|---|---|---|

| HOMO Energy | From Oxidation Potential | EHOMO = - [Eox (onset) – Eox (ferrocene)] - 4.8 eV | rsc.org |

| LUMO Energy | From Reduction Potential | ELUMO = - [Ered (onset) – Eox (ferrocene)] - 4.8 eV | rsc.orgrsc.org |

| HOMO (example) | CV Measurement | -5.33 eV (for GO-P3HT) | rsc.org |

| LUMO (example) | Calculated from Eg | -3.05 eV (for GO-P3HT) | rsc.org |

Morphological and Thin Film Characterization

The performance of devices incorporating this compound is intrinsically linked to the morphology and structure of its thin films. Characterization techniques that can resolve features at the micro- and nanoscale are therefore essential.

Atomic Force Microscopy (AFM) for Surface Morphology and Microstructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample surface. spectraresearch.comazonano.com In the context of this compound research, AFM is instrumental in visualizing the surface morphology of its thin films, which can range from amorphous and smooth to semi-crystalline with distinct features. spectraresearch.comresearchgate.net The technique operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflections of the cantilever due to tip-sample interactions are monitored by a laser and photodiode system to construct a detailed 3D surface map. mdpi.com

AFM can quantitatively assess critical surface parameters such as roughness, grain size, and the presence of defects. researchgate.net For instance, studies on the closely related polymer poly(9,9-di-n-octyl-2,7-fluorene) (PFO) have used AFM to identify the formation of nanoclusters and aggregates in thin films. researchgate.net This information is vital as the surface texture directly influences the electrical and optical properties of the film. researchgate.net

Beyond topography, AFM can be operated in various modes, such as phase imaging, to map local variations in material properties like adhesion and viscoelasticity. azonano.com This capability allows for the differentiation of crystalline and amorphous domains within a film, providing a comprehensive understanding of the film's microstructure. azonano.com

Table 1: Information Derivable from AFM Analysis of Thin Films

| Parameter | Description | Significance in Fluorene Research |

| Topography | Provides a 3D rendering of the surface, showing features like grains, pits, and terraces. spectraresearch.com | Visualization of molecular self-assembly and film formation. |

| Surface Roughness (Ra, Rq) | Statistical measures of the average height variations on the surface. researchgate.net | Affects interfacial contact in multilayer devices and can influence charge transport. |

| Grain/Domain Size | Measurement of the dimensions of crystalline or ordered regions on the surface. researchgate.net | Correlates with the degree of crystallinity and electronic properties of the film. |

| Phase Imaging | Maps variations in mechanical and adhesive properties across the surface, differentiating components. azonano.com | Helps identify phase separation and the distribution of different molecular conformations. |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Organization

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on the atomic and molecular arrangement within a crystal lattice, the identification of different crystalline phases (polymorphism), and the degree of crystallinity. iaea.org When a monochromatic X-ray beam is directed at a sample, the atoms scatter the X-rays. In crystalline materials, the scattered waves interfere constructively at specific angles, producing a diffraction pattern of peaks. The positions and intensities of these peaks are unique to the material's crystal structure.

For fluorene derivatives, single-crystal XRD analysis yields precise data on bond lengths, bond angles, and the unit cell parameters (a, b, c, α, β, γ). mdpi.comnih.gov For example, the crystal structure of 9,9-di-n-octyl-9H-fluorene has been determined to be triclinic. nih.govresearchgate.net Such studies are fundamental for understanding how substituent groups, like the octyl chains, influence the molecular packing. mdpi.com

In the case of thin films, which are often polycrystalline or semi-crystalline, XRD is used to study the preferred orientation of crystallites and identify the present phases. Research on the polymer PFO, which is composed of this compound repeating units, demonstrates that thermal annealing can induce crystallization. The XRD pattern of an annealed PFO film shows distinct peaks corresponding to its α' crystalline phase. researchgate.net

Table 2: Example XRD Data for α' Crystalline Phase of Poly(9,9-di-n-octyl-2,7-fluorene) (PFO) Thin Film

| Diffraction Angle (2θ) | Miller Indices (hkl) | d-spacing (nm) |

| 6.8° | (200) | 1.30 |

| 20.8° | (600) | 0.43 |

| Data sourced from studies on PFO, a polymer of this compound. researchgate.net |

This data reveals the ordered, periodic arrangement of the polymer chains, with the d-spacing values representing the distances between specific lattice planes. researchgate.net

Variable-Angle Spectroscopic Ellipsometry (VASE) for Optical Properties and Thickness

Variable-Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. researchgate.netarxiv.org The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. arxiv.org By measuring the ellipsometric parameters (Ψ and Δ) over a range of wavelengths and at multiple angles of incidence, highly accurate data can be obtained. researchgate.net

The analysis of VASE data involves fitting the experimental measurements to a physics-based optical model that represents the sample's layer structure. researchgate.netmdpi.com This model can include the substrate, the film itself, and any surface roughness or interfacial layers. The fitting process yields the thickness of each layer as well as the 'n' and 'k' spectra for the materials. researchgate.net

For research on this compound, VASE is crucial for:

Accurate Thickness Measurement: Precisely controlling the film thickness is vital for device fabrication and performance. VASE can resolve thicknesses down to the sub-nanometer scale. researchgate.net

Determining Optical Constants: The refractive index and extinction coefficient are fundamental properties that describe how light propagates through and is absorbed by the material. These are essential for designing and modeling optical and optoelectronic devices.

Assessing Film Quality: VASE can also provide information about film uniformity, anisotropy (direction-dependent optical properties), and grading, which are indicators of film quality. researchgate.net

Table 3: Typical Outputs from VASE Analysis of a Thin Film

| Parameter | Description |

| Layer Thickness | The determined thickness of the this compound film and any other layers in the model (e.g., oxide layer, roughness layer). |

| Refractive Index (n) | A dimensionless number describing how fast light travels through the material, as a function of wavelength. |

| Extinction Coefficient (k) | A measure of how strongly the material absorbs light at a given wavelength. |

| Mean Squared Error (MSE) | A statistical value indicating the quality of the fit between the experimental data and the model. mdpi.com |

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Molecular Packing in Thin Films

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful synchrotron-based technique specifically suited for characterizing the crystal structure and molecular orientation within thin films. nih.govnih.gov The method involves directing an X-ray beam onto the film at a very shallow (grazing) angle of incidence, close to the critical angle for total external reflection. springernature.com This geometry enhances the signal from the thin film while minimizing the signal from the substrate, making it highly surface-sensitive. cornell.edu

A 2D detector collects the scattered X-rays, producing a pattern that contains detailed information about the molecular arrangement. researchgate.net For conjugated materials like this compound and its polymers, GIWAXS can distinguish between different molecular packing motifs, such as "edge-on" or "face-on" orientation of the fluorene units relative to the substrate surface. This orientation is critical as it dictates the efficiency of charge transport in directions parallel or perpendicular to the film plane.

Analysis of GIWAXS patterns provides key structural parameters:

Lamellar Stacking: Reflections in the out-of-plane direction (q_z) reveal the spacing between layers of molecules, often related to the length of the alkyl side chains. researchgate.net

π-π Stacking: Reflections in the in-plane direction (q_xy) correspond to the distance between the conjugated backbones of adjacent molecules. This π-stacking distance is crucial for intermolecular electronic coupling and charge transport. researchgate.net

Studies on oligofluorenes and PFO have shown that thermal annealing significantly influences the molecular packing, leading to increased crystallinity and more defined features in the GIWAXS pattern. researchgate.netresearchgate.net

Table 4: Information Obtained from GIWAXS Analysis

| Structural Feature | Scattering Direction | Significance |

| Lamellar Spacing | Out-of-plane (q_z) | Indicates the layer-by-layer ordering of the molecules, influenced by side-chain length and conformation. |

| π-π Stacking Distance | In-plane (q_xy) | Determines the efficiency of intermolecular charge hopping between conjugated backbones. |

| Molecular Orientation | Anisotropy of peaks | Reveals whether molecules are oriented predominantly edge-on or face-on to the substrate. |

| Crystallite Size | Peak width | Provides an estimate of the size of the ordered crystalline domains within the film. |

Theoretical and Computational Investigations of 2 Octyl 9h Fluorene Systems

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental tools for exploring the electronic behavior of conjugated molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) provide deep insights into molecular orbitals, electronic transitions, and optical responses, which are critical for applications in organic electronics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For fluorene-based systems, DFT calculations are crucial for determining the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to understanding the electronic and optical properties of conjugated materials.

In studies of fluorene (B118485) derivatives, the HOMO is typically characterized by a π-bonding orbital delocalized along the conjugated backbone of the fluorene ring system. mdpi.com The LUMO, conversely, is a π-antibonding orbital, also spread across the fluorene core. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's absorption and emission wavelengths and its chemical reactivity.

DFT calculations have been performed on various fluorene-based compounds to understand how structural modifications affect these electronic properties. nih.govnih.gov For instance, the introduction of substituents on the fluorene scaffold can significantly alter the HOMO and LUMO energy levels. While specific DFT studies focusing solely on 2-octyl-9H-fluorene are not extensively detailed in the provided literature, research on related structures like bis(9H-fluoren-2-yl)diazene (AzoFL) and other fluorene derivatives provides valuable insights. nih.govnih.gov The addition of alkyl chains, such as the octyl group, primarily enhances solubility and influences solid-state packing, but it can also have subtle electronic effects. More significant changes arise from modifications to the conjugated system itself or the addition of strong electron-donating or electron-withdrawing groups. rsc.org Theoretical studies on a range of organic Brønsted acids built on the 9H-fluorene scaffold have been conducted using the DFT/B3LYP/6–31++G(d,p) computational method to calculate their optimal structures and acidity. researchgate.net

The table below summarizes typical findings from DFT calculations on fluorene-based systems, illustrating the impact of structural changes on electronic properties.

| Compound/System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Fluorene Derivatives | DFT/B3LYP | HOMO and LUMO are delocalized over the π-conjugated fluorene backbone. | mdpi.com |

| trans-bis(9H-fluoren-2-yl)diazene | DFT-B3LYP/6-31+G(d,p) | More stable than the cis-isomer by 16.33 kcal/mol. Coplanarity of fluorene rings leads to an extended π-conjugation. | nih.govnih.gov |

| 9H-fluorene based organic acids | DFT/B3LYP/6–31++G(d,p) | Calculated gas-phase acidities range from 276–328 kcal/mol. | researchgate.net |

To investigate the optical properties and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the absorption spectra of molecules by simulating their response to light, providing information on excitation energies and oscillator strengths (the probability of a given electronic transition).

For fluorene derivatives, TD-DFT studies reveal that the primary absorption bands in the UV-visible region correspond to π-π* transitions. nih.govnih.gov This involves the promotion of an electron from the HOMO to the LUMO. For example, in a study on trans- and cis-bis(9H-fluoren-2-yl)diazene (AzoFL), TD-DFT calculations predicted a strong π-π* transition at a maximum absorption wavelength (λmax) of 423.53 nm for the trans isomer and 359.45 nm for the cis isomer. nih.govnih.gov The significant red-shift in the trans-isomer is attributed to the extended π-conjugation resulting from the coplanarity of the two fluorene rings. nih.govnih.gov

Similarly, TD-DFT has been used to study oligomers based on the 9,9-dioctyl-9H-fluorene (9DOF) core structure. researchgate.net For an oligomer named 9,9,9′,9′,9″,9″-hexakis(octyl)-2,7′,2′,7″-trifluorene (9HOTF), TD-DFT calculations in a toluene (B28343) solvent environment indicated a high oscillator strength at an absorption wavelength of 350 nm. researchgate.net Such studies are critical for designing materials for applications like organic lasers, where high absorption and emission efficiencies are required. researchgate.net Furthermore, TD-DFT is employed to investigate nonlinear optical phenomena, such as two-photon absorption (TPA), where the substitution of donor and acceptor groups on the fluorene ring can enhance the TPA cross-section. rsc.org

The table below presents representative results from TD-DFT studies on fluorene-based molecules.

| Compound | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| trans-bis(9H-fluoren-2-yl)diazene | TD-DFT | Maximum Absorption Wavelength (λmax) | 423.53 nm | nih.govnih.gov |

| cis-bis(9H-fluoren-2-yl)diazene | TD-DFT | Maximum Absorption Wavelength (λmax) | 359.45 nm | nih.govnih.gov |

| 9,9,9′,9′,9″,9″-hexakis(octyl)-2,7′,2′,7″-trifluorene (9HOTF) | TD-DFT (in toluene) | Absorption Wavelength | 350 nm | researchgate.net |

Molecular Dynamics (MD) Simulations for Polymer Interactions and Conformations

While quantum mechanical methods excel at describing electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. For polymers based on this compound, MD simulations provide crucial insights into their large-scale structure, including how polymer chains fold, pack, and interact with their environment. london-nano.comtue.nl

MD simulations can model how polymer chains behave in different solvents, a phenomenon known as solvation. The interactions between the polymer and solvent molecules can significantly affect the polymer's conformation and aggregation state. For polyfluorenes, the choice of solvent can influence the formation of different phases, including a more planar, ordered "β-phase" which has distinct optical properties. researchgate.net

Simulations can reveal how the octyl side chains interact with solvent molecules. In a good solvent, these side chains will be well-solvated, leading to an extended polymer coil. In a poor solvent, the polymer may collapse to minimize unfavorable interactions, or aggregate with other chains. youtube.com These simulations help in understanding the processing conditions needed to achieve desired film morphologies for electronic devices. While specific MD studies on this compound solvation are not detailed, the principles are widely applied to conjugated polymers like poly(9,9-dioctylfluorene) (PFO) to understand their complex phase behavior. researchgate.net

The flexibility of the polymer backbone is a critical factor determining the material's properties. MD simulations are used to perform conformational analysis, studying the torsional angles between adjacent fluorene units in a polymer chain. The semi-rigid nature of the polyfluorene backbone is a subject of great interest. researchgate.net

Structure-Property Relationship Modeling and Prediction

A primary goal of theoretical and computational chemistry is to establish clear structure-property relationships. By combining quantum mechanical calculations with molecular dynamics simulations, researchers can build models that predict how a molecule's chemical structure will determine its functional properties.

For this compound and its polymeric derivatives, this involves linking the molecular structure to key performance metrics for optoelectronic devices. For example, DFT and TD-DFT calculations can predict the color of light a material will emit based on its HOMO-LUMO gap and excited state energies. nih.govchem-soc.si These predictions can then guide synthetic chemists to create molecules with desired emission colors by adding specific functional groups.

Modeling also helps to understand charge transport. The organization of polymer chains in the solid state, predicted by MD simulations, determines how efficiently charges can move through the material. A well-ordered structure with significant electronic coupling between chains is generally desired for high charge mobility. The octyl side chains are crucial in this context; they not only ensure solubility for processing but also mediate the intermolecular spacing and packing, thereby influencing the final device performance. acs.org By systematically studying how variations in side-chain length or backbone structure affect the calculated electronic and morphological properties, predictive models can be developed to accelerate the discovery of new, high-performance organic semiconductors. researchgate.net

Correlation of Molecular Structure with Optoelectronic Performance

The optoelectronic properties of fluorene-based materials are intrinsically linked to their molecular and supramolecular structures. Computational studies have been instrumental in deciphering how specific structural modifications, such as the introduction of an octyl group at the C-2 position and alkyl chains at the C-9 position, govern the material's performance.

The fluorene core itself is an efficient blue-emitting chromophore with high thermal and chemical stability. researchgate.net Its rigid, planar structure contributes to a high fluorescent quantum yield. researchgate.net However, the functionalization of this core is critical for tuning its properties. The alkyl chains attached at the C-9 position, such as in the related and heavily studied poly(9,9-dioctylfluorene) (PFO), serve two primary purposes. Firstly, they significantly enhance the solubility of the molecule in common organic solvents, which is crucial for solution-based processing of electronic devices. researchgate.net Secondly, these bulky side chains introduce steric hindrance that prevents the strong π-π interactions that often lead to aggregation-induced fluorescence quenching. researchgate.net Crystallographic studies on 9,9-dioctyl-9H-fluorene show that the octyl chains can orient perpendicularly to the fluorene ring system, forcing a significant separation between adjacent molecules and thereby inhibiting π-stacking. nih.gov

| Structural Feature | Influence on Optoelectronic Properties | Computational Insight |

| Fluorene Core | Provides fundamental blue emission and high quantum yield due to rigid, planar structure. researchgate.net | Calculation of HOMO/LUMO levels and π-π* transitions. mdpi.com |

| Alkyl Chains (C-9) | Enhance solubility and prevent fluorescence quenching by sterically hindering π-π stacking. researchgate.net | Modeling shows chains can force intermolecular separation, preventing co-facial π-stacking. nih.gov |

| Substituents (C-2/C-7) | Modify the π-conjugated system, tuning HOMO/LUMO energy levels and emission wavelengths. mdpi.com | DFT calculations reveal changes in electronic structure and stable configurations based on substituent type. mdpi.com |

| Backbone Torsion | Affects the effective conjugation length and charge transport properties in polymers. researchgate.net | Energetic calculations of stereoisomers identify the most favorable, low-energy conformations. researchgate.net |

Understanding Intermolecular Interactions (e.g., Aggregation-Induced Emission, Excimer Formation)

While the bulky alkyl chains on fluorene derivatives are designed to prevent uncontrolled aggregation, intermolecular interactions in the solid state or in poor solvents are inevitable and can lead to unique photophysical phenomena, such as Aggregation-Induced Emission (AIE) and excimer formation.

Aggregation-Induced Emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.gov The underlying mechanism is often the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov In solution, molecules can dissipate exciton (B1674681) energy through non-radiative pathways involving rotational or vibrational motion. When aggregated, these motions are physically hindered, which closes the non-radiative decay channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence. nih.gov While fluorenes are typically fluorescent in solution, the principle of RIR can still apply, where specific types of aggregation can enhance emission efficiency by locking the molecule into a more favorable, rigid conformation. The nature of the substituents and the method of aggregation can be used to control the degree of intermolecular interaction and the resulting emission properties. nih.gov

Excimer formation is another consequence of intermolecular interactions, occurring when an excited-state molecule interacts with a ground-state molecule of the same species to form an excited-state dimer. This excimer state is lower in energy than the monomeric excited state, resulting in a characteristic, red-shifted, and often broad emission spectrum compared to the monomer. researchgate.net The formation of excimers is highly dependent on the distance and orientation between adjacent molecules. researchgate.net In fluorene systems, while the C-9 octyl groups prevent face-to-face π-stacking, anisotropic molecular alignment in solid-state films can still allow for sufficient orbital overlap for excimer formation. researchgate.net Introducing bulky groups can promote specific orientations that favor sharp excimer emission. researchgate.net Computational models can predict the likelihood of excimer formation by analyzing the packing structures and intermolecular distances in simulated aggregates.

Charge Transport Mechanism Modeling in Fluorene Derivatives

Fluorene derivatives are valued not only for their emissive properties but also for their ability to transport both holes and electrons, making them suitable for a wide range of organic electronic devices. researchgate.net Theoretical modeling is essential for understanding the mechanisms that govern charge transport in thin films of these materials.

In disordered or semi-crystalline polymer films, charge transport does not occur through delocalized bands as in inorganic semiconductors. Instead, it is typically described by a charge hopping mechanism. Charges are localized on individual fluorene units and move through the material by "hopping" from one molecule to the next. The efficiency of this process, or charge mobility, is highly sensitive to both the energetic disorder (variations in site energies) and the positional disorder of the molecules.

Computational models are used to simulate these hopping processes. Key parameters that influence charge mobility include:

Reorganization Energy: The energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for faster charge transport.

Electronic Coupling (Transfer Integral): The strength of the electronic interaction between adjacent molecules, which depends on their distance and relative orientation. This parameter is critically affected by the molecular packing in the solid state. researchgate.net

Theoretical studies on polyfluorenes have shown that the polymer backbone conformation and the resulting crystalline packing are paramount. researchgate.net For instance, different processing conditions can lead to different crystalline phases, such as the α' phase observed in PFO, which has a distinct molecular arrangement and, therefore, distinct charge transport characteristics. researchgate.net By simulating the energetics of various polymer conformations and packing arrangements, researchers can predict which structures will lead to enhanced electronic coupling and, consequently, higher charge mobility. researchgate.net

Selective Recognition Mechanism in Carbon Nanotube Interactions

A fascinating application of fluorene-based polymers is their use in the selective recognition and sorting of single-walled carbon nanotubes (SWCNTs). Computational studies have been key to understanding the mechanism behind this molecular recognition.

The process relies on the formation of a stable, well-defined "corona phase" when a polymer, such as one containing this compound repeating units, spontaneously wraps around the surface of a SWCNT. nih.gov This wrapping is driven by the energetically favorable π-π stacking interactions between the aromatic fluorene rings of the polymer and the graphitic surface of the nanotube.

The key to selectivity lies in how the polymer heterostructure is constrained on the nanotube surface. The polymer adopts a specific three-dimensional structure dictated by its chemical makeup and the diameter and chirality of the SWCNT it adsorbs to. nih.gov This ordered wrapping creates a new hybrid interface with unique binding pockets that are structured to recognize and bind specific target molecules with high selectivity. nih.gov

The recognition event can be transduced into a detectable signal. SWCNTs exhibit intrinsic near-infrared (NIR) fluorescence, which is highly sensitive to the local dielectric environment. When a target analyte binds to the recognition site within the polymer corona, it perturbs this environment, causing a predictable shift or quenching of the nanotube's fluorescence. nih.gov Theoretical models help predict these interactions by simulating the binding energies between the polymer-SWCNT complex and various analytes, thus enabling the rational design of synthetic polymers for specific sensing applications. nih.gov

| Component | Role in Recognition Mechanism |

| Polyfluorene Polymer | Forms the recognition interface. The aromatic fluorene units drive adsorption onto the nanotube via π-π interactions. nih.gov |

| Single-Walled Carbon Nanotube (SWCNT) | Acts as a scaffold to constrain the polymer into an ordered structure and provides the optical signal (NIR fluorescence). nih.gov |

| Polymer Corona Phase | The new, ordered structure formed by the polymer on the nanotube surface, which contains specific binding sites. nih.gov |

| Target Analyte | The molecule to be detected, which selectively binds to the pockets created in the corona phase. nih.gov |

Applications of 2 Octyl 9h Fluorene Based Materials in Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Fluorene-based polymers are highly attractive for OLED and PLED applications due to their strong luminescence, high charge carrier mobility, and excellent thermal stability. iitk.ac.inbohrium.commdpi.com Their inherent blue emission addresses a critical need in display and lighting technology. iitk.ac.in20.210.105 Furthermore, the ability to modify the polymer backbone through copolymerization allows for the creation of materials that emit across the entire visible spectrum, from blue to red. mdpi.com

Active Emitter Layers with Tunable Electroluminescence

Polyfluorenes, particularly copolymers based on the 9,9-dioctylfluorene unit, are extensively used as active emitter layers in OLEDs. The electronic properties and emission color can be finely tuned by incorporating different comonomers into the polymer backbone. 20.210.105mdpi.com This copolymerization strategy allows for controlled energy transfer from the fluorene (B118485) segments to the comonomer units, shifting the emission wavelength. mdpi.com For instance, copolymerizing fluorene with benzothiadiazole (BT) results in efficient green-emitting polymers like F8BT. ossila.comrug.nlresearchgate.net Similarly, introducing dicyanostilbene or 9,10-dicyanophenanthrene units into the polyfluorene chain produces yellow-green and greenish-blue light, respectively. mdpi.comresearchgate.net

This approach has led to the development of polymers that can emit across the full visible spectrum. mdpi.com Some complex polymer designs even exhibit multiple electroluminescence (EL) peaks, with the emission color being dependent on the applied voltage, suggesting that multicolor emission can be achieved from a single polymer component. mdpi.com This tunability is a key advantage for creating full-color displays and white lighting applications. researchgate.netresearchgate.net For example, a device using a fluorene copolymer with 2.5 mol% of 9,10-dicyanophenanthrene achieved a maximum brightness of 9230 cd/m² with a current efficiency of 3.33 cd/A. mdpi.comresearchgate.net

Host Materials for Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), which can achieve higher theoretical efficiencies than fluorescent devices, the host material plays a crucial role. Fluorene-based materials are excellent candidates for hosts due to their high triplet energies, which are necessary to confine the triplet excitons on the phosphorescent guest (dopant) molecules and prevent energy back-transfer. rsc.org

For example, cross-linkable hole-transport materials (HTMs) built on an alkyl fluorene core, such as V-PFPDPA and V-HFPDPA, have been developed with high triplet energies of 2.72 eV and 2.73 eV, respectively. rsc.org These high triplet energies effectively block exciton (B1674681) quenching at the interface with the emissive layer. rsc.org Solution-processed green PhOLEDs using these hosts have demonstrated impressive performance, with a maximum external quantum efficiency (EQE) of 23.25% and a current efficiency of 81.06 cd A⁻¹. rsc.org

Another strategy involves creating bipolar host materials that combine electron-donating and electron-accepting moieties. Spiro-configured molecules that link an electron-rich unit to an electron-deficient diphenylphosphineoxide-substituted fluorene have been shown to be effective universal hosts for red, green, and blue PhOLEDs. rsc.org A device using SPA-2-FPOPh2 as a host for the blue phosphorescent emitter FIr6 achieved an EQE of 9.1% with a low turn-on voltage below 3 V. rsc.org Similarly, highly efficient yellow PhOLEDs with an EQE exceeding 27% have been fabricated using a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole based host. rsc.org

Charge Transport Layers (Hole and Electron Mobility)

Efficient charge transport is critical for OLED performance, and fluorene-based materials are valued for their high charge-carrier mobilities. ossila.commdpi.com Generally, polyfluorenes are considered p-type semiconductors, meaning they transport holes more effectively than electrons, with typical hole mobilities in the range of 10⁻³ to 10⁻⁴ cm²/Vs. researchgate.net Theoretical studies on π-stacked fluorene chains support this, indicating a preference for hole transport over electron transport. nih.govresearchgate.net

The hole mobility in polyfluorene derivatives is often dependent on the electric field and temperature. researchgate.netaip.org For instance, in a low-bandgap polyfluorene copolymer (APFO-Green6), hole mobilities on the order of 10⁻⁶ cm²V⁻¹s⁻¹ were measured at room temperature. aip.org In other fluorene-based systems, hole mobility can reach the 10⁻⁴ to 10⁻⁵ cm²V⁻¹s⁻¹ range. nih.gov

While intrinsically better at hole transport, the electron transport properties of fluorene copolymers can be significantly enhanced. In the green-emitting polymer F8BT, electron transport is typically limited by traps. rug.nlresearchgate.net However, by using n-type dopants like decamethylcobaltocene (DMC), these traps can be filled, and the electron transport can be enhanced to a level that surpasses the hole transport. rug.nlresearchgate.net This balancing of charge transport is crucial for achieving high recombination efficiency within the emissive layer. mpg.de Novel molecular designs that spatially separate the HOMO and LUMO orbitals within the polymer structure have also been shown to enable trap-free hole and electron transport simultaneously. mpg.de

Device Architecture Optimization for Enhanced Performance

However, recent advancements have shown that highly efficient devices are possible with simplified, single-layer architectures. mpg.de This is particularly valuable as it reduces fabrication complexity and cost. One key strategy is to develop emissive materials with intrinsically balanced charge transport. mpg.de Another innovative approach is to use an inverted device architecture. For materials where hole transport dominates, an inverted structure with a bottom electron-injecting contact and a top hole-injecting contact can move the recombination zone away from the quenching metal electrode, which has been shown to more than double the optical outcoupling efficiency. cam.ac.uk Using this inverted single-layer design, a blue-emitting OLED based on a thermally activated delayed fluorescence (TADF) emitter achieved a high external quantum efficiency of 19%, demonstrating that balanced charge transport is not an absolute requirement for high performance if the device architecture is optimized. cam.ac.uk

Organic Field-Effect Transistors (OFETs)

The properties that make fluorene-based materials excellent for OLEDs—good charge carrier mobility and solution processability—also make them highly suitable for organic field-effect transistors (OFETs). nih.govnih.govresearchgate.net OFETs are fundamental components of flexible electronics, such as displays, sensors, and identification tags. nih.gov

Solution-Processable Organic Semiconductors for OFETs

The ability to process organic semiconductors from solution is a major advantage for producing low-cost, large-area electronic devices. nih.govbohrium.com Polyfluorenes, with their tunable solubility afforded by the C-9 alkyl chains, are a key class of materials for this purpose. iitk.ac.innih.gov

While many polyfluorenes are p-type (hole-transporting), n-type (electron-transporting) fluorene-based materials have also been developed, which is crucial for fabricating complementary logic circuits. researchgate.netaip.org A notable example is a small molecule based on a fluorene-benzothiadiazole-dicyanovinyl structure, which functions as an n-type semiconductor. aip.org This material can be processed from solution by spin-coating and forms highly ordered microcrystalline films after modest annealing. aip.org OFETs fabricated with this material achieved an electron mobility as high as 2.4 × 10⁻³ cm²/Vs, demonstrating the potential of fluorene derivatives in n-channel transistors. aip.org The performance of such devices is often highly dependent on the processing conditions and the nature of the dielectric surface they are deposited on. aip.org

Emerging Optoelectronic and Advanced Material Applications

Organic Semiconductor Laser Materials

Polyfluorenes, including those based on the 9,9-dioctylfluorene monomer, are a highly attractive class of materials for organic solid-state lasers. nih.gov Their high photoluminescence quantum efficiency, excellent charge transport properties, and chemical stability make them effective gain media. nih.goviitk.ac.in These polymers can be readily processed from solution to form thin films that serve as the active layer in various laser device structures, such as those employing distributed feedback. researchgate.net

Research has demonstrated that fluorene-based polymers can achieve laser emission across the entire visible spectrum. nih.gov Poly(9,9-dioctylfluorene) (PFO) itself is known for its blue emission and has been shown to exhibit amplified spontaneous emission (ASE), a key characteristic of a good gain medium. researchgate.netwikipedia.org By controlling the film morphology, such as the chain orientation and the formation of the ordered β-phase, the performance of PFO-based lasers can be significantly enhanced. mdpi.comrsc.org For instance, highly ordered PFO thin films have demonstrated ASE with low excitation thresholds and narrow emission linewidths. mdpi.comwikipedia.org

Copolymers of 9,9-dioctylfluorene with other monomers, such as benzothiadiazole (BT) to form F8BT, allow for tuning of the emission wavelength. nih.govaps.org Oligomers of F8BT have been investigated as a way to overcome issues of polydispersity and purity common in polymers, leading to materials with higher photoluminescence quantum yields and lower ASE thresholds compared to the parent polymer. aps.org Blends of fluorene-based copolymers have also been shown to achieve lasing at very low pump energy thresholds through efficient energy transfer mechanisms. nih.gov

Table 1: Laser Performance of 2-octyl-9H-Fluorene-Based Polymers This table presents key performance metrics for various fluorene-based polymers used as gain media in organic semiconductor lasers.

| Polymer | Application/Structure | ASE Threshold (μJ/cm²) | Emission Wavelength (nm) |

|---|---|---|---|

| PFO | Oriented Thin Film | 7.1 | - |

| F8BT Oligomer (M3) | Neat Film | 1.9 | ~570 |

| F8BT Polymer | Neat Film | 2.7 | ~570 |

| F8DP | Slab Waveguide | ~0.02 (600 W/cm²) | ~460 |

| F8BT | Slab Waveguide | ~0.09 (2.8 kW/cm²) | ~575 |

| Dow Red F | Slab Waveguide | ~0.09 (2.8 kW/cm²) | ~660 |

Photochromic Materials and Electrochromic Polymers

While photochromic applications of this compound are not widely reported, its derivatives have been extensively studied as electrochromic polymers. Electrochromism is the property of materials to reversibly change color when a burst of charge is applied. Polyfluorenes and their copolymers are excellent candidates for these applications due to their high contrast ratios, favorable coloration efficiencies, and fast switching times. mdpi.com

Polymers based on 9,9-dioctylfluorene can be functionalized to create materials that switch between multiple colors. For example, by copolymerizing fluorene with units like thiophene (B33073) or 3,4-ethylenedioxythiophene (B145204) (EDOT), polymers that change color upon electrochemical oxidation and reduction can be synthesized. mdpi.com P(EDOT-F-EDOT), a polymer containing 9,9-dioctylfluorene and EDOT units, exhibits a color change and has an optical contrast of 25.8% with a switching time of 1.2 seconds. mdpi.com Similarly, polyamides incorporating bis(diphenylamino)-fluorene moieties have demonstrated stable and reversible multicolor electrochromic behavior, switching between colorless, orange, and blue states for over 1000 cycles. researchgate.net

The performance of an electrochromic material is often quantified by its coloration efficiency (CE), which measures the change in optical density per unit of charge injected. Materials with higher CE are more energy-efficient. Fluorene-based polymers have shown promising CE values, making them suitable for applications like smart windows, displays, and sensors. mdpi.com

Table 2: Electrochromic Properties of Polymers Based on 9,9-dioctyl-9H-fluorene This table summarizes the electrochromic performance characteristics of various polymers incorporating the 9,9-dioctylfluorene unit.

| Polymer | Neutral State Color | Oxidized State Color | Optical Contrast (ΔT%) | Switching Time (s) | Coloration Efficiency (cm²/C) |

|---|---|---|---|---|---|

| P(EDOT-F-EDOT) | - | - | 25.8% at 500 nm | 1.2 | 220 |

| P(Th-F-Th) | - | - | - | - | - |

| Polyamide with fluorene | Colorless | Orange / Blue | - | - | - |

| P(EDOT-FE) | Brown (reduced) | Blue (oxidized) | 36% at 625 nm | 0.5 | 784 |

Selective Recognition and Extraction of Semiconducting Single-Walled Carbon Nanotubes (SWNTs)

The separation of single-walled carbon nanotubes (SWNTs) into metallic and semiconducting species is a critical step for their application in electronics. Conjugated polymers, particularly those based on this compound, have emerged as highly effective agents for the selective extraction of semiconducting (s-SWNTs). Polymers like Poly(9,9-dioctylfluorene) (PFO) and its copolymer with benzothiadiazole, F8BT, can wrap around specific SWNTs, rendering them soluble in organic solvents like toluene (B28343), while metallic tubes and bundles remain insoluble.

The selectivity of this process is governed by a combination of factors, including the polymer's backbone structure and the electronic energy level alignment between the polymer and the SWNT. PFO has been shown to have a strong preference for s-SWNTs with high chiral angles and small diameters (<1.1 nm). In contrast, F8BT demonstrates a remarkable selectivity for larger-diameter s-SWNTs, such as the (15,4) chirality. This difference in selectivity is attributed to the introduction of the benzothiadiazole unit, which alters the polymer's conformation and electronic properties.

Molecular dynamics simulations have shown that the flexibility of the polymer's side chains and backbone is crucial for achieving high selectivity. The ability to design fluorene-based copolymers that can target specific SWNT chiralities opens the door to obtaining high-purity nanotube samples for advanced electronic and optoelectronic devices.

Table 3: Selectivity of this compound-Based Polymers for SWNT Extraction This table details the specific types of single-walled carbon nanotubes that are selectively extracted by different fluorene-based polymers.

| Polymer | Abbreviation | Target SWNT Type | Specific Chiralities Extracted |

|---|---|---|---|

| Poly(9,9-dioctylfluorene) | PFO | Small-diameter, high chiral angle s-SWNTs | (8,6) and others with diameters <1.1 nm |

| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | F8BT | Large-diameter s-SWNTs | (15,4) and others with diameters >1.3 nm |

| Poly(9,9-dihexylfluorenyl-2,7-diyl)-co-(9,10-anthracene) | PFH-A | Specific semiconducting species | (9,8) with 78.3% enrichment |

Hole Transport Materials for Perovskite Solar Cells

In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole transport materials (HTMs) play a crucial role in extracting and transporting positive charge carriers, directly impacting device efficiency and stability. While the molecule Spiro-OMeTAD has been the benchmark HTM, its high cost and issues with stability have driven the search for alternatives. Fluorene-based compounds, including derivatives of this compound, have emerged as a promising and cost-effective class of HTMs.

These materials can be designed to have appropriate energy levels that align well with the perovskite layer, facilitating efficient hole extraction. For example, fluorene-based HTMs designated HT1 and HT2 were synthesized and tested in PSCs, with the HT2-based device achieving a power conversion efficiency (PCE) of 18.04%, comparable to the 18.27% achieved with Spiro-OMeTAD under the same conditions. Another fluorene-terminated HTM, p-BM, enabled a PCE of 25.49%, demonstrating the high potential of this material class.

Molecular engineering of the fluorene core, for instance by creating spiro[fluorene-9,9′-xanthene] (SFX) structures, has led to dopant-free HTMs with enhanced performance. A device using the dopant-free SFX-based HTM, SP-SMe, yielded a PCE of 21.95%, outperforming doped Spiro-OMeTAD (19.23%). These fluorene-based HTMs not only offer competitive efficiencies but also improved thermal and long-term stability, addressing key challenges for the commercialization of perovskite solar cells.

Table 4: Performance of Perovskite Solar Cells with this compound-Based Hole Transport Materials This table compares the photovoltaic performance parameters of perovskite solar cells using various fluorene-based HTMs against the standard Spiro-OMeTAD.

| HTM | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| HT1 | - | - | - | 17.18 |

| HT2 | 1.11 | 22.26 | 0.73 | 18.04 |

| Spiro-OMeTAD (ref. for HT2) | - | - | - | 18.27 |

| p-BM | 1.184 | 25.77 | 0.8356 | 25.49 |

| p-DM | 1.174 | 25.60 | 0.8269 | 24.86 |

| SP-SMe (dopant-free) | - | - | - | 21.95 |

| SP-Naph (dopant-free) | - | - | - | 20.51 |

| Spiro-OMeTAD (doped, ref. for SP-SMe) | - | - | - | 19.23 |

| X55 | - | - | - | 20.8 |

| Spiro-OMeTAD (ref. for X55) | - | - | - | 18.8 |

Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| This compound | This compound |

| PFO | Poly(9,9-dioctylfluorene) |

| F8BT | Poly(9,9-dioctylfluorene-alt-benzothiadiazole) |

| F8DP | Poly(9,9-dioctylfluorene-co-N,N'-diphenyl-N,N'-di(p-butylphenyl)-1,4-diaminobenzene) |

| Dow Red F | Proprietary red-emitting fluorene copolymer |

| P(EDOT-F-EDOT) | Poly(5,5′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(2,3-dihydrothieno[3,4-b]dioxine)) |

| P(Th-F-Th) | Poly(2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophene) |

| PFH-A | Poly[(9,9-dihexylfluorenyl-2,7-diyl)-co-(9,10-anthracene)] |

| Spiro-OMeTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

| HT1 | 2,7-bis(bis(4-methoxyphenyl)amino)-9,9'-spirobi[fluorene] derivative |

| HT2 | 2,2',7,7'-tetrakis(bis(4-methoxyphenyl)amino)-9,9'-spirobi[fluorene] derivative |

| p-BM | Fluorene-terminated spiro-type HTM |

| p-DM | Fluorene-terminated spiro-type HTM |

| SP-SMe | Spiro[fluorene-9,9′-xanthene]-based HTM with methylsulfanyl groups |

| SP-Naph | Spiro[fluorene-9,9′-xanthene]-based HTM with naphthylamine subunits |

| X55 | Oligomeric spiro[fluorene-9,9′-xanthene]-based HTM |

Future Research Directions and Perspectives

Novel Derivatization Strategies for Enhanced Functionality and Tunability

The functionalization of the fluorene (B118485) core is a key strategy for tuning its optoelectronic properties. Future research will focus on innovative derivatization to achieve enhanced performance. The C-9 position of the fluorene unit is often di-substituted to improve solubility and prevent the formation of undesirable low-energy emission sites, which enhances the long-term stability of the materials. mdpi.com

One promising avenue is the synthesis of novel diarylfluorene-based conjugated materials. researchgate.net By chemically modifying the fluorene structure, researchers can precisely control the electronic properties and achieve higher photoluminescence quantum yields. researchgate.net For instance, the introduction of different functional groups can alter the energy levels, charge transport characteristics, and emission colors of the resulting materials. nbinno.com The goal is to develop a modular approach to material design, allowing for the creation of a wide array of fluorene derivatives with tailored functionalities for specific applications. researchgate.net

Future derivatization strategies will likely explore the introduction of more complex and sterically demanding side chains at the C-9 position to further control intermolecular interactions and solid-state packing. Additionally, functionalization at other positions on the fluorene ring system, such as C-2 and C-7, will continue to be a critical area of research for creating advanced polymeric and small molecule materials.

Advanced Processing Techniques for Optimized Material Performance and Device Fabrication

The performance of devices based on 2-octyl-9H-fluorene materials is highly dependent on the morphology and crystalline structure of the active layer. Advanced processing techniques are therefore crucial for optimizing material performance. Thermal annealing is a common method used to control the crystalline phase of PFO thin films. researchgate.net However, the extraordinary polymorphic nature of PFO means that crystalline, amorphous, and semi-ordered phases can coexist, presenting a challenge for achieving uniform and predictable performance. researchgate.net

Future research will focus on developing more sophisticated processing methods to control the formation of specific PFO polymorphs, such as the desirable β-phase which is known for its enhanced photophysical properties. This includes exploring techniques like solvent vapor annealing, nanoimprint lithography, and the use of additives to direct the self-assembly and crystallization of PFO chains. researchgate.net For example, in thermally annealed thin films, the crystallization of alkyl chains can lead to less stable, twisted conformations of the polymer backbone. researchgate.net Understanding and controlling these conformational changes at the molecular level is a key objective.

The table below outlines the effect of thermal annealing on the crystalline structure of PFO, a critical consideration for device fabrication.

| Processing Technique | Effect on Crystalline Structure | Resulting Conformation | Reference |

| Thermal Annealing | Promotes crystallization of alkyl side chains | Can lead to less stable, twisted backbone conformations | researchgate.net |

| Melt-State Processing | Can induce specific crystalline phases like the α' phase | Ordered packing of polymer backbones | researchgate.net |

Multiscale Computational Modeling for Predictive Material Design and Performance

Computational modeling is an indispensable tool for accelerating the design and discovery of new fluorene-based materials. Density Functional Theory (DFT) is already being used to analyze the electronic structure of novel fluorene derivatives. researchgate.net Future research will leverage more advanced multiscale computational models to predict material properties with greater accuracy.

These models will bridge the gap between the electronic properties of a single molecule and the macroscopic performance of a device. By simulating how individual molecules of this compound and its derivatives pack in the solid state, researchers can predict key parameters like charge carrier mobility and light emission efficiency. This predictive capability will allow for the in-silico screening of new candidate materials before undertaking time-consuming and expensive synthesis.